![molecular formula C11H22N2O2 B6355966 t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate CAS No. 1821708-00-2](/img/structure/B6355966.png)
t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate is a chemical compound with the CAS Number: 2173637-07-3 . It has a molecular weight of 186.25 .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl [(2R,3S)-2-methylazetidin-3-yl]carbamate . The InChI code is 1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7+/m1/s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature . The compound is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water .Applications De Recherche Scientifique
Substituent Effects on Carbamate Rotation
- A study examined the effects of different aryl substituents on the rotation barrier of t-butyl N-methyl-N-aryl carbamates, revealing that electron-donating groups increase the barrier while withdrawing groups decrease it. This finding is significant in understanding the molecular behavior of such compounds (Smith et al., 2004).
Synthesis of Anti-Cancer Drug Intermediates
- t-Butyl carbamates have been utilized in synthesizing key intermediates for anti-cancer drugs. For instance, t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate was synthesized as a critical intermediate, demonstrating the role of these compounds in medicinal chemistry (Hao, 2011).
CO2 Absorption Enhancement
- Research into CO2 absorption has identified the utility of t-butyl carbamates in enhancing the performance of certain solvent blends. This application is crucial in developing more efficient CO2 mitigation technologies (Balchandani et al., 2022).
Efficient Conversion Techniques
- Studies have also focused on the efficient conversion of various amines to t-butyl carbamates, highlighting the chemical versatility and applicability of these compounds in synthetic chemistry (Chandrasekhar et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of “tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate” are not explicitly mentioned in the available literature. The compound is a carbamate derivative, and carbamates are known to interact with various enzymes and receptors in the body. The specific targets for this compound need further investigation .
Mode of Action
As a carbamate derivative, it might interact with its targets by forming a covalent bond, leading to changes in the target’s function
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . More research is needed to identify the exact pathways influenced by this compound.
Pharmacokinetics
The bioavailability of this compound would depend on these properties
Result of Action
The effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular functions . More research is needed to understand these effects.
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially influence the compound’s action
Propriétés
IUPAC Name |
tert-butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

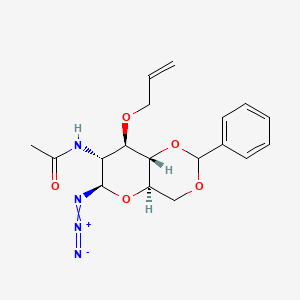
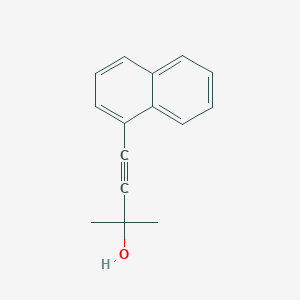
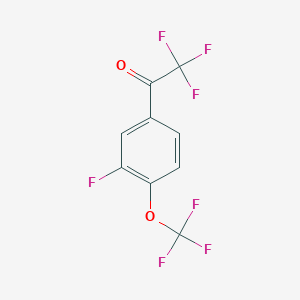


![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)

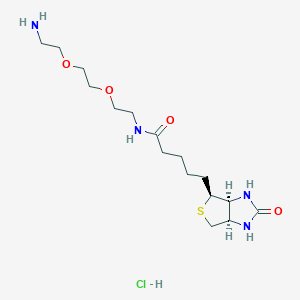
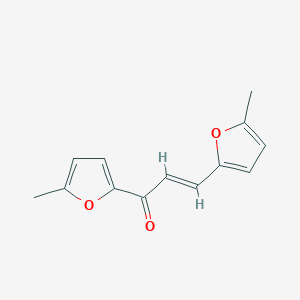
![t-Butyl rac-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, 95%](/img/structure/B6355949.png)
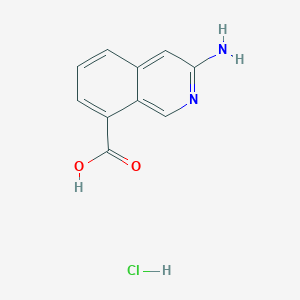

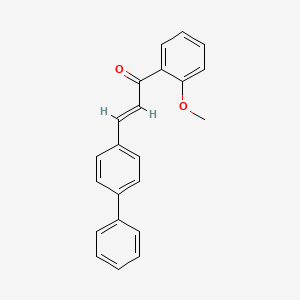
![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)